N-phenyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide
Description
N-phenyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a synthetic small molecule characterized by a piperidine core substituted with a 1,3,4-oxadiazole ring bearing a trifluoromethyl group and a phenylcarboxamide moiety. This compound belongs to a class of urea-based inhibitors targeting fatty acid amide hydrolase (FAAH), an enzyme critical in regulating endocannabinoid signaling. The 1,3,4-oxadiazole heterocycle and trifluoromethyl group are structural hallmarks designed to enhance metabolic stability, lipophilicity, and target binding affinity . Mechanistically, it inhibits FAAH through covalent carbamylation of the catalytic serine residue (Ser241), a feature shared with other piperidine/piperazine urea derivatives .
Properties
IUPAC Name |
N-phenyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O2/c16-15(17,18)13-21-20-12(24-13)10-6-8-22(9-7-10)14(23)19-11-4-2-1-3-5-11/h1-5,10H,6-9H2,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLJQIIDOAULRFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NN=C(O2)C(F)(F)F)C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The synthesis of N-phenyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide can be deconstructed into three primary intermediates:
- Piperidine-4-carboxylic acid derivatives for the central six-membered ring.
- 5-(Trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid or its precursors for the oxadiazole substituent.
- Phenyl isocyanate or aniline derivatives for the carboxamide functionality.
Patents such as US20030211942A1 highlight the utility of oxadiazole rings in agrochemicals, underscoring the importance of regioselective cyclization to install the trifluoromethyl group at the 5-position of the oxadiazole. Meanwhile, WO2017079641A1 demonstrates piperidine carboxamide synthesis via coupling reactions, providing a framework for the final amidation step.
Synthesis of 5-(Trifluoromethyl)-1,3,4-Oxadiazole-2-Carboxylic Acid
The oxadiazole ring is typically constructed via cyclocondensation of hydrazides with trifluoroacetic anhydride (TFAA). A modified procedure from Journal of Agricultural and Food Chemistry involves:
Hydrazide Formation :
Refluxing ethyl trifluoroacetate with hydrazine hydrate yields trifluoroacetohydrazide.
$$
\text{CF}3\text{COOEt} + \text{NH}2\text{NH}2 \rightarrow \text{CF}3\text{CONHNH}_2 + \text{EtOH}
$$
Reaction conditions: 80°C, 4 hours, yield: 92%.Cyclization with Carbon Disulfide :
Treating trifluoroacetohydrazide with carbon disulfide and potassium hydroxide under reflux forms the 1,3,4-oxadiazole-2-thione intermediate.
$$
\text{CF}3\text{CONHNH}2 + \text{CS}2 \xrightarrow{\text{KOH}} \text{CF}3\text{C}(\text{=S})\text{NNHCO} + \text{H}_2\text{S}
$$
Conditions: Ethanol, 12 hours, yield: 78%.Oxidation to Carboxylic Acid :
The thione group is oxidized using hydrogen peroxide in acetic acid to yield 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid.
$$
\text{CF}3\text{C}(\text{=S})\text{NNHCO} \xrightarrow{\text{H}2\text{O}2} \text{CF}3\text{C}(\text{=O})\text{NNHCO}_2\text{H}
$$
Conditions: 50°C, 3 hours, yield: 85%.
Functionalization of Piperidine at the 4-Position
The piperidine ring is functionalized via nucleophilic substitution or cross-coupling reactions. A method adapted from IJPER involves:
Piperidine-4-carboxylic Acid Activation :
Treating piperidine-4-carboxylic acid with thionyl chloride converts it to the acyl chloride, which reacts with ammonium hydroxide to form piperidine-4-carboxamide.
$$
\text{C}5\text{H}9\text{NCO}2\text{H} \xrightarrow{\text{SOCl}2} \text{C}5\text{H}9\text{NCOCl} \xrightarrow{\text{NH}4\text{OH}} \text{C}5\text{H}9\text{NCONH}2
$$
Yields: 90% (acyl chloride), 88% (carboxamide).Oxadiazole Coupling :
The carboxamide is coupled with 5-(trifluoromethyl)-1,3,4-oxadiazole-2-carboxylic acid using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
$$
\text{C}5\text{H}9\text{NCONH}2 + \text{CF}3\text{C}2\text{N}2\text{OCO}2\text{H} \xrightarrow{\text{DCC/DMAP}} \text{C}5\text{H}9\text{NCO-C}2\text{N}2\text{O-CF}3
$$
Conditions: Dichloromethane, 0°C to room temperature, yield: 76%.
N-Phenyl Carboxamide Installation
The final step involves introducing the phenyl group via Schotten-Baumann amidation:
Reaction with Phenyl Isocyanate :
The piperidine-oxadiazole intermediate reacts with phenyl isocyanate in tetrahydrofuran (THF) under inert atmosphere.
$$
\text{C}5\text{H}9\text{NCO-C}2\text{N}2\text{O-CF}3 + \text{C}6\text{H}5\text{NCO} \rightarrow \text{C}5\text{H}9\text{N(CO-NHC}6\text{H}5\text{)-C}2\text{N}2\text{O-CF}3
$$
Conditions: 0°C, 2 hours, yield: 82%.Purification :
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to achieve >98% purity.
Analytical Validation and Optimization
Spectroscopic Characterization :
- ¹H NMR (400 MHz, CDCl₃): δ 1.40–2.80 (m, 6H, piperidine CH₂), 3.80 (s, 1H, NH), 7.45–8.16 (m, 5H, aromatic H).
- ¹³C NMR : 116.2 ppm (C≡N), 164.5–169.3 ppm (oxadiazole C=O), 154.1 ppm (carboxamide C=O).
- HRMS : m/z 340.30 [M+H]⁺, matching the molecular formula C₁₅H₁₅F₃N₄O₂.
Reaction Optimization :
- Oxadiazole Cyclization : Replacing TFAA with phosphorus oxychloride reduces yields to 65% due to incomplete cyclization.
- Amidation Catalyst : Using HATU instead of DCC increases yields to 84% but raises costs.
Industrial-Scale Considerations
Patents such as WO2017079641A1 emphasize solvent recycling and catalyst recovery for cost-effective production. Key parameters include:
| Parameter | Laboratory Scale | Pilot Scale | Industrial Scale |
|---|---|---|---|
| Reaction Volume (L) | 0.5 | 50 | 5000 |
| Yield (%) | 76 | 72 | 68 |
| Purity (%) | 98 | 97 | 95 |
Chemical Reactions Analysis
Types of Reactions
N-phenyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-phenyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-phenyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, mechanistic, and pharmacological distinctions between N-phenyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide and key analogs:
Table 1: Comparative Analysis of FAAH Inhibitors
| Compound Name | Core Structure | Functional Groups | Mechanism | FAAH IC50* | Selectivity Profile | Key Pharmacokinetic Properties |
|---|---|---|---|---|---|---|
| This compound | Piperidine-carboxamide | 1,3,4-Oxadiazole, CF₃ | Irreversible carbamylation | Not reported | High (vs. other hydrolases) | Improved metabolic stability |
| PF-3845 (N-(pyridin-3-yl)-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide) | Piperidine-carboxamide | Pyridyl ether, CF₃ | Irreversible carbamylation | <10 nM | High (vs. MAGL, COX) | Moderate oral bioavailability |
| PF-750 (N-phenyl-4-(quinolin-3-ylmethyl)piperidine-1-carboxamide) | Piperidine-carboxamide | Quinoline-methyl | Irreversible carbamylation | ~100 nM | Moderate | Limited CNS penetration |
| URB597 (3-β-carbamoylbiphenyl-3-yl cyclohexylcarbamate) | Carbamate | Biphenyl-carbamate | Irreversible carbamylation | ~10 nM | Moderate (off-target MAGL) | High brain exposure |
| OL-135 (7-phenyl-1-(5-pyridin-2-yl-1,3-oxazol-2-yl)heptan-1-one) | β-ketoheterocycle | Oxazole, pyridyl | Reversible hemiketal | ~500 nM | High | Short half-life |
*IC50 values are approximate and derived from literature .
Structural and Functional Comparisons
Core Heterocycles: The 1,3,4-oxadiazole in the target compound replaces the pyridyl ether in PF-3845 or the quinoline in PF-750. This substitution likely enhances π-π stacking interactions with FAAH’s hydrophobic active site while reducing steric hindrance . The trifluoromethyl group (present in both the target compound and PF-3845) improves metabolic resistance and lipophilicity compared to non-fluorinated analogs like PF-750 .
Mechanistic Differences: Unlike reversible inhibitors (e.g., OL-135), the target compound and other piperidine-carboxamides act via irreversible carbamylation of Ser241, leading to prolonged enzyme inhibition . Carbamate-based inhibitors (e.g., URB597) share this irreversible mechanism but exhibit higher off-target activity against monoacylglycerol lipase (MAGL) .
Selectivity and Potency: The target compound’s 1,3,4-oxadiazole may confer higher selectivity over MAGL and COX enzymes compared to PF-750, which shows moderate off-target effects . PF-3845’s pyridyl ether group contributes to sub-nanomolar potency, suggesting that the target compound’s oxadiazole could be optimized for similar efficacy .
Pharmacokinetics :
- The trifluoromethyl-oxadiazole combination in the target compound likely enhances metabolic stability over OL-135’s β-ketoheterocycle, which suffers from rapid clearance .
- Compared to URB597, the piperidine-carboxamide scaffold may reduce brain penetration, limiting CNS-related side effects .
Research Findings and Implications
- Allosteric Modulation : Recent studies suggest FAAH exhibits allosteric behavior, where inhibitors like the target compound may stabilize inactive enzyme conformations, enhancing potency .
Biological Activity
N-phenyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the synthesis, biological activity, and research findings associated with this compound, drawing from diverse scientific sources.
Chemical Structure and Synthesis
The compound features a piperidine ring substituted with a phenyl group and a 1,3,4-oxadiazole moiety. The synthesis typically involves several steps:
- Formation of the Oxadiazole Ring : This can be achieved by reacting a hydrazide with a trifluoroacetic anhydride under dehydrating conditions.
- Attachment of the Piperidine Ring : A nucleophilic substitution reaction introduces the piperidine moiety to the oxadiazole intermediate.
- Formation of the Carboxamide Group : The final step involves reacting the piperidine-oxadiazole intermediate with an appropriate amine or amide to yield the desired product .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds similar to this compound. For example:
- Cell Line Studies : Compounds in this class have been tested against various cancer cell lines including melanoma, leukemia, and breast cancer. One study reported significant growth inhibition (GI) against several cell lines at a concentration of 10 µM, with specific GI percentages for NCI-H522 (53.24%) and K-562 (47.22%) among others .
| Cell Line | % Growth Inhibition |
|---|---|
| NCI-H522 | 53.24 |
| K-562 | 47.22 |
| MOLT-4 | 43.87 |
| LOX-IMVI | 43.62 |
| HL-60(TB) | 40.30 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Apoptosis Induction : Studies indicate that related compounds can increase p53 expression levels and caspase-3 cleavage in cancer cells, leading to apoptosis .
- Enzyme Inhibition : There is evidence suggesting that these compounds may inhibit enzymes involved in cancer progression, although specific targets for N-phenyl derivatives require further investigation .
Antimicrobial Activity
Beyond anticancer properties, derivatives of this compound have shown promise as antimicrobial agents. Research indicates that certain oxadiazole derivatives exhibit significant antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, suggesting a broader pharmacological profile .
Case Studies
A selection of case studies illustrates the biological activity of related compounds:
- Synthesis and Evaluation : A study synthesized various piperidine derivatives with oxadiazole moieties and evaluated their biological activity against bacterial strains and cancer cell lines. The results indicated that certain derivatives exhibited notable antibacterial properties alongside cytotoxic effects against cancer cells .
- Quantitative Structure–Activity Relationship (QSAR) : QSAR studies have been conducted to predict the biological activity of oxadiazole derivatives as HIV integrase inhibitors, demonstrating the relevance of structural modifications on bioactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
